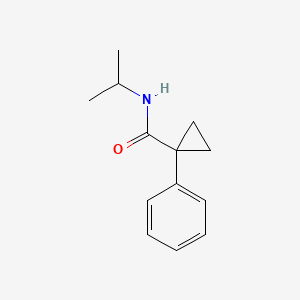
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-propan-2-ylcyclopropane-1-carboxamide, also known as PPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In drug discovery, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been investigated for its potential as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. Specifically, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. By inhibiting FAAH, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide increases the levels of endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. These effects are believed to be mediated by the modulation of the endocannabinoid system, as discussed above. In addition, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is its versatility as a scaffold for the design of new compounds. 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide can be easily modified to introduce various functional groups, allowing for the optimization of its pharmacological properties. However, one of the limitations of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several potential future directions for the study of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide. One area of interest is the development of new 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide-based compounds with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and mood regulation. Finally, the potential use of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide as a tool for studying the endocannabinoid system in vivo should be explored further.
Méthodes De Synthèse
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopropanecarboxylic acid with phenylmagnesium bromide, followed by the addition of isopropylamine. The resulting product is then purified through recrystallization, yielding 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide as a white crystalline solid.
Propriétés
IUPAC Name |
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-12(15)13(8-9-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRLIBHCRJMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

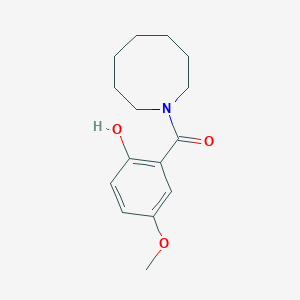
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
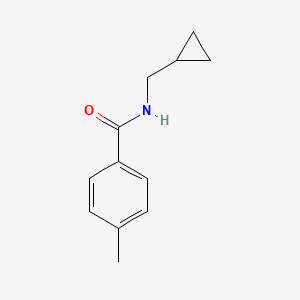
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
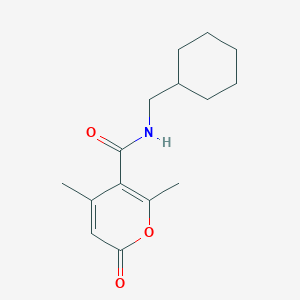
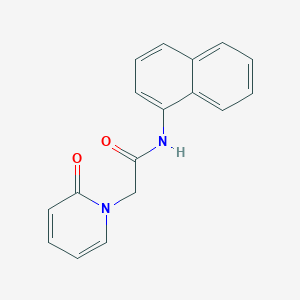
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
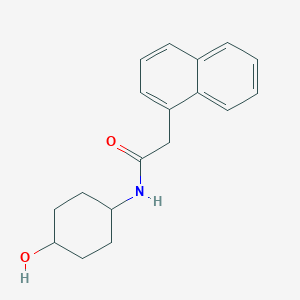
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
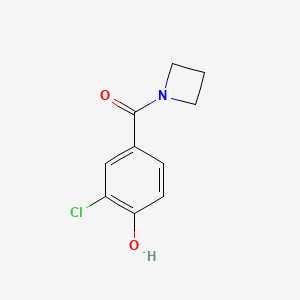
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)